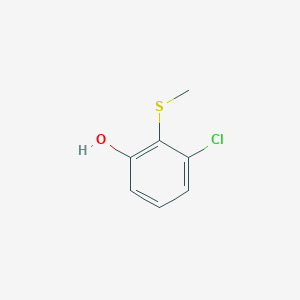

3-Chloro-2-(methylsulfanyl)phenol

Description

Structural Context and Significance within Halogenated Phenols and Organosulfur Chemistry

3-Chloro-2-(methylsulfanyl)phenol, with the chemical formula C₇H₇ClOS, is a molecule that incorporates a phenol (B47542) ring substituted with both a chlorine atom and a methylsulfanyl group. acs.orgnih.gov This combination of a halogen and a sulfur-containing functional group on an aromatic scaffold is significant. Halogenated phenols are a well-established class of compounds with a broad spectrum of biological activities and industrial uses. nih.gov The presence of chlorine can influence the electronic properties and reactivity of the phenol ring, as well as enhance the lipophilicity of the molecule, which can be crucial for its interaction with biological systems. byjus.com

Interdisciplinary Research Landscape and Scope of Investigation

The study of this compound draws from multiple disciplines, including synthetic organic chemistry, analytical chemistry, medicinal chemistry, agricultural science, and environmental science. Researchers are interested in developing efficient synthetic routes to this and related molecules. A key aspect of its investigation involves its potential as a building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. acs.orgcolab.ws The structural similarity to compounds with known herbicidal or fungicidal properties makes it a candidate for screening in these areas. tandfonline.comnih.gov Furthermore, understanding its chemical and physical properties is essential for developing analytical methods for its detection and quantification. thermofisher.comscirp.org The potential introduction of such a compound into the environment also necessitates research into its environmental fate and biodegradation pathways. nih.govsnf.ch

Objectives and Overview of the Research Outline

This article aims to provide a comprehensive overview of the current state of knowledge regarding this compound. The primary objectives are to:

Detail its fundamental chemical and physical properties.

Explore potential synthetic pathways for its preparation.

Discuss the analytical techniques applicable to its characterization.

Investigate its potential applications in various fields of chemical science.

Examine its environmental relevance, including potential metabolic and degradation pathways.

This will be achieved by systematically addressing its synthesis, chemical properties, analytical methods, and applications in key research areas, while also considering its environmental implications.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methylsulfanylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORCVBCBFKNSLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=C1Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Manufacturing of 3 Chloro 2 Methylsulfanyl Phenol

General Synthetic Strategies

The synthesis of substituted phenols often involves multi-step sequences. For this compound, a plausible strategy would involve the introduction of the chloro and methylsulfanyl groups onto a phenol (B47542) or a precursor molecule.

Precursor-Based Synthesis Routes

A potential precursor for the synthesis of this compound is 3-chloro-2-aminophenol. A patented method for preparing 3-chloro-2-aminophenol involves the nitration of m-chlorophenol followed by a reduction of the resulting 3-chloro-2-nitrophenol. google.com Another approach starts from 2-amino-6-chlorotoluene, which can be converted to 3-chloro-2-methylphenol (B1584042) through diazotization and subsequent hydrolysis. google.com

A Chinese patent describes a process for preparing the related compound, 3-chloro-2-methyl thiobenzoxide, from 3-chloro-2-methylaniline. google.com This process involves a diazotization reaction followed by a reaction with a methyl mercaptide salt. google.com A similar strategy could potentially be adapted for the synthesis of this compound, likely starting from a suitable aminophenol precursor.

Ortho-Functionalization Strategies

The introduction of the methylsulfanyl group at the ortho position to the hydroxyl group is a key synthetic challenge. Research into the ortho-chlorination of phenols in the presence of sulfur-containing compounds has been explored, which could provide insights into controlling the regioselectivity of such reactions. mdpi.com

Chemical and Physical Properties

Structural and Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques.

NMR Spectroscopy (¹H and ¹³C)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons of the methylsulfanyl group. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions on the benzene (B151609) ring. For instance, in related substituted phenols, the phenolic OH proton often appears as a singlet, and the aromatic protons show complex multiplets in the aromatic region of the spectrum. docbrown.infoquora.com The methyl protons of the -SCH₃ group would likely appear as a singlet in the upfield region. The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts being influenced by the attached functional groups. rsc.org

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show a characteristic broad absorption band for the O-H stretching vibration of the phenolic hydroxyl group. Other expected absorptions would include C-H stretching for the aromatic and methyl groups, C=C stretching for the aromatic ring, and C-O and C-S stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be a key tool for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (174.65 g/mol ), and the isotopic pattern of the molecular ion would reveal the presence of one chlorine atom.

Reactivity and Stability

The reactivity of this compound is influenced by its functional groups. The phenolic hydroxyl group is acidic and can undergo reactions such as etherification and esterification. byjus.com The aromatic ring can undergo further electrophilic substitution, with the directing effects of the hydroxyl, chloro, and methylsulfanyl groups influencing the position of substitution. The sulfur atom in the methylsulfanyl group can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the properties of the molecule. wikipedia.org

Spectroscopic Characterization Methodologies and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Neighborhood

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Aromatic and Aliphatic Environments

Proton NMR (¹H NMR) spectroscopy of 3-Chloro-2-(methylsulfanyl)phenol provides critical insights into the arrangement of hydrogen atoms within the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene (B151609) ring. The protons on the aromatic ring will exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl and methylsulfanyl groups.

In the aliphatic region, a distinct singlet peak is expected for the methyl protons of the methylsulfanyl (-SCH₃) group. The integration of this peak corresponds to three protons, confirming the presence of the methyl group. The precise chemical shift of this singlet provides information about the electronic environment of the methyl group.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy is indispensable for delineating the carbon framework of this compound. Due to the lack of symmetry in the molecule, six distinct signals are anticipated for the six carbon atoms of the benzene ring, and one signal for the methyl carbon of the methylsulfanyl group.

The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon atom bonded to the hydroxyl group (C-1) and the carbon bonded to the chloro group (C-3) will show characteristic downfield shifts. Conversely, the carbon attached to the methylsulfanyl group (C-2) will also have a specific chemical shift. The remaining aromatic carbons (C-4, C-5, and C-6) will resonate at distinct positions, allowing for a complete assignment of the aromatic carbon skeleton. The methyl carbon of the -SCH₃ group will appear as a single peak in the upfield region of the spectrum.

| Technique | Key Observables | Expected Features for this compound |

|---|---|---|

| ¹H NMR | Chemical Shift (δ), Integration, Coupling Constant (J) | - Aromatic protons with distinct shifts and coupling patterns.

|

| ¹³C NMR | Chemical Shift (δ) | - Six unique signals for the aromatic carbons.

|

Advanced NMR Techniques for Connectivity (e.g., COSY, HSQC)

To unambiguously establish the connectivity between protons and carbons, advanced two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) is utilized to identify proton-proton couplings within the aromatic ring, revealing which protons are adjacent to one another.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is another powerful 2D technique that correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, solidifying the structural elucidation. ipb.pt For instance, the HSQC spectrum would show a correlation between the methyl protons and the methyl carbon of the methylsulfanyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule.

Vibrational Modes of Hydroxyl, Methylthio, and Chloro Groups

The IR spectrum of this compound is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. docbrown.infoquimicaorganica.org The broadness of this peak is due to hydrogen bonding. The C-O stretching vibration of the phenol (B47542) will likely appear in the 1260-1180 cm⁻¹ region. quimicaorganica.org

The presence of the methylthio group (-SCH₃) can be identified by C-H stretching vibrations of the methyl group, typically observed around 2900-3000 cm⁻¹, and C-S stretching vibrations, which are generally weaker and appear in the fingerprint region (below 1500 cm⁻¹).

The C-Cl stretching vibration for a single chlorine atom on an aromatic ring is expected in the range of 845-700 cm⁻¹. okstate.edu The exact position of this band can be influenced by the other substituents on the ring.

Raman spectroscopy can provide complementary information, particularly for the C-S and C-Cl bonds, which often give rise to strong Raman scattering signals.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 (broad) | docbrown.infoquimicaorganica.org |

| Phenolic C-O | C-O Stretch | 1260-1180 | quimicaorganica.org |

| Methyl (-CH₃) | C-H Stretch | 2900-3000 | |

| Chloro (-Cl) | C-Cl Stretch | 845-700 | okstate.edu |

In-Situ Monitoring of Reaction Intermediates (analogous application)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation primarily involves the excitation of electrons in the aromatic ring and the substituent groups from lower energy molecular orbitals to higher energy ones.

π → π Transitions and Conjugation Effects*

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions, which are characteristic of aromatic systems. The benzene ring itself exhibits strong absorptions in the ultraviolet region. The presence of the hydroxyl (-OH), chloro (-Cl), and methylsulfanyl (-SCH₃) substituents on the benzene ring influences the energy and intensity of these transitions.

The hydroxyl and methylsulfanyl groups are auxochromes, meaning they are groups of atoms attached to a chromophore (the benzene ring) which modify its ability to absorb light. Both the -OH and -SCH₃ groups have lone pairs of electrons that can be delocalized into the π-system of the benzene ring, an effect known as +M or +R (positive mesomeric or resonance effect). This delocalization increases the extent of conjugation in the molecule. An increase in conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required to excite an electron, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.

For example, phenol shows a primary absorption band (π → π) around 210-220 nm and a weaker, longer-wavelength band (also π → π) around 270-280 nm. The presence of the methylsulfanyl group, also an auxochrome, would further contribute to this shift. In a related compound, 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline, spectroscopic analyses revealed a bathochromic shift in the absorption spectra attributed to the π → π* transition. nih.gov

| Transition Type | Expected Wavelength Region (nm) | Contributing Factors |

| π → π | ~220-240 | Benzene ring, -OH, -SCH₃, -Cl substituents |

| π → π | ~270-290 | Extended conjugation due to auxochromes |

Solvatochromic Shifts and Dipole Moment Determination

The ground state of this compound possesses a certain dipole moment due to the polar C-Cl, C-O, and C-S bonds, as well as the lone pairs on the oxygen and sulfur atoms. Upon absorption of a photon and transition to an excited state, the electron distribution within the molecule changes. If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the absorption spectrum. Conversely, if the ground state is more polar, a hypsochromic (blue) shift will be observed with increasing solvent polarity.

Studies on similar substituted phenols have shown that the excited state dipole moments are often larger than the ground state dipole moments, suggesting increased polarity in the excited state. researchgate.net The change in dipole moment (Δµ) between the ground and excited states can be estimated using various theoretical models and equations, such as the Lippert-Mataga and Bakhshiev equations, which relate the Stokes shift (the difference between the absorption and emission maxima) to the dielectric constant and refractive index of the solvents. nih.govresearchgate.net

The determination of the ground-state dipole moment (µg) and the excited-state dipole moment (µe) through solvatochromic studies involves measuring the absorption (and fluorescence, if applicable) spectra in a series of solvents with varying polarities. The data can then be plotted according to the relevant equations to extract the dipole moments. For many organic molecules, it has been observed that the excited state dipole moment is significantly higher than the ground state dipole moment. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₇H₇ClOS), the theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O, and ³²S).

The presence of chlorine is a key feature that can be identified in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak. This isotopic pattern is a clear indicator for the presence of a single chlorine atom in the ion.

Fragmentation Pathways of this compound

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which then undergoes fragmentation. The fragmentation pathways of this compound would be influenced by the relative stability of the resulting ions and neutral fragments.

Based on the structure, several key fragmentation pathways can be predicted:

Loss of a methyl radical ([M - CH₃]⁺): A common fragmentation for methyl ethers and thioethers is the loss of the methyl group to form a stable ion. For this compound, this would result in an ion with the structure [M - 15]⁺.

Loss of a thioformyl (B1219250) radical ([M - CHS]⁺) or related fragments: Cleavage of the C-S bond can lead to various fragments.

Loss of chlorine ([M - Cl]⁺): The cleavage of the carbon-chlorine bond would result in the loss of a chlorine radical, giving an ion at [M - 35]⁺ or [M - 37]⁺ depending on the chlorine isotope.

Loss of carbon monoxide ([M - CO]⁺): Phenolic compounds can undergo rearrangement and lose a molecule of carbon monoxide.

McLafferty Rearrangement: While less likely for this specific structure due to the absence of a suitable gamma-hydrogen on a side chain, rearrangements are a common feature in the fragmentation of substituted aromatic compounds.

The fragmentation of related compounds can provide further insight. For instance, the mass spectrum of 3-Methyl-4-(methylthio)phenol, an isomer, would show some similar fragmentation patterns related to the methyl and methylthio groups. The fragmentation of chlorophenols often involves the initial loss of CO, followed by the loss of a chlorine atom or HCl. nih.gov The fragmentation of thiophenol involves the loss of CS and other characteristic fragments. researchgate.net

A plausible fragmentation scheme for this compound would involve a combination of these pathways, and the relative abundance of the fragment ions would depend on their stability. The analysis of these patterns is crucial for the structural confirmation of the compound.

Advanced Theoretical and Computational Chemistry of 3 Chloro 2 Methylsulfanyl Phenol

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. For 3-chloro-2-(methylsulfanyl)phenol, these methods can predict its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for determining the optimized geometry and electronic characteristics of molecules. For compounds analogous to this compound, such as other chlorinated and sulfur-containing phenols, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are employed to find the ground-state molecular structure. nih.gov This process involves minimizing the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Electronic Properties of Analogous Compounds

| Property | Analogous Compound | Value |

|---|

This table presents data from an analogous compound to infer the electronic properties of this compound.

HOMO-LUMO Analysis and Bandgap Energy Determinations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. nih.govnih.gov

In analogous compounds like (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, the HOMO and LUMO are typically distributed over the entire molecule. nih.gov For this compound, it is expected that the HOMO would have significant contributions from the phenol (B47542) and methylsulfanyl groups, while the LUMO would be influenced by the chlorinated aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies and Bandgap for an Analogous Compound

| Parameter | (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol nih.gov |

|---|---|

| HOMO Energy | -5.9865 eV |

| LUMO Energy | -1.9842 eV |

This table showcases the HOMO-LUMO analysis of a structurally related compound to provide insight into the expected values for this compound.

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP map illustrates the charge distribution, with red regions indicating negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue regions showing positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). chemicalbook.com

For this compound, the MESP analysis would likely show the most negative potential around the oxygen atom of the hydroxyl group, making it a primary site for electrophilic attack and hydrogen bond donation. The regions around the hydrogen atom of the hydroxyl group and potentially the chloro group would exhibit a positive potential, indicating sites for nucleophilic interaction. chemicalbook.combldpharm.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations can provide insights into the conformational flexibility and non-covalent interactions of this compound in different environments.

Hydrogen Bonding Interactions (analogous analysis)

The presence of a hydroxyl group in this compound makes it capable of forming hydrogen bonds, which are crucial in determining its physical properties and how it interacts with other molecules. An analysis of related phenol-containing compounds shows that the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. mdpi.com

In the solid state, it is plausible that this compound molecules would engage in intermolecular hydrogen bonding, with the hydroxyl hydrogen of one molecule interacting with the hydroxyl oxygen of a neighboring molecule, forming chains or other supramolecular structures. mdpi.com Intramolecular hydrogen bonding between the hydroxyl hydrogen and the adjacent methylsulfanyl sulfur or chloro group is also a possibility that would influence its conformational preference.

Electron Density Distribution Analysis (e.g., Natural Bond Orbitals (NBO) analysis, Hirshfeld Surface Analysis)

Electron density distribution analyses, such as Natural Bond Orbitals (NBO) and Hirshfeld surface analysis, offer a detailed picture of bonding and intermolecular interactions.

Hirshfeld Surface Analysis Hirshfeld surface analysis is used to visualize and quantify intermolecular interactions in the crystalline state. By mapping properties like dnorm onto the surface, it is possible to identify the specific atoms involved in intermolecular contacts and their relative importance. nih.govbldpharm.com For a molecule like this compound, Hirshfeld analysis of analogous compounds suggests that H···H, C···H/H···C, and Cl···H/H···Cl interactions would be significant contributors to the crystal packing. nih.govbldpharm.com The presence of the hydroxyl and methylsulfanyl groups would also lead to O···H/H···O and S···H/H···S contacts. bldpharm.com

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Compound

| Interaction Type | (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol nih.gov |

|---|---|

| H···H | 43.8% |

| C···H/H···C | 26.7% |

| Cl···H/H···Cl | 12.4% |

| O···H/H···O | 6.6% |

This table presents data from a related compound to predict the significant intermolecular interactions for this compound.

Research Applications and Potential Areas of Exploration

Role as a Synthetic Building Block in Complex Molecule Synthesis

The combination of reactive sites on the 3-Chloro-2-(methylsulfanyl)phenol scaffold makes it a promising starting material for constructing more complex molecular architectures, particularly heterocyclic systems.

Precursor in Heterocyclic Compound Synthesis

While direct synthesis of heterocyclic compounds from this compound is not extensively documented, its structure is analogous to precursors used in established synthetic routes. The presence of the phenolic hydroxyl and the ortho-positioned methylsulfanyl group allows for cyclization reactions to form five- or six-membered heterocycles. For instance, related phenolic compounds are key starting materials in the synthesis of biologically active molecules. The synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol involves the reaction of a chlorophenol with formaldehyde (B43269) and an amine (a Mannich-type reaction), demonstrating how the phenol (B47542) ring can be functionalized to build more complex structures. researchgate.net

Furthermore, chlorinated and sulfur-containing aromatic compounds are valuable precursors for a range of heterocycles. For example, 3-chlorobenzo[b]thiophene-2-carbonyl chloride serves as a starting point for creating diverse systems like imidazolones and β-lactams through a series of condensation and cyclization reactions. nih.gov By analogy, the functional groups of this compound could be exploited to synthesize benzoxathiole derivatives or be modified to produce substituted benzothiazoles or benzothiophenes, which are important scaffolds in medicinal chemistry.

Intermediate in Multi-component Reactions

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly efficient tools for generating molecular diversity. nih.gov Phenols, particularly those with electron-withdrawing substituents, can participate in certain MCRs. A notable example is the Ugi-Smiles reaction, a variant of the classic Ugi four-component reaction. nih.gov In this process, an electron-deficient phenol replaces the typical carboxylic acid component. nih.gov The reaction proceeds through an initial Ugi condensation followed by an intramolecular nucleophilic aromatic substitution (the Smiles rearrangement), where the phenol acts as the leaving group.

Given the presence of the electron-withdrawing chlorine atom, this compound is a plausible candidate for use in such Ugi-Smiles couplings. Its participation would enable the rapid assembly of complex, peptide-like structures incorporating the chloro- and methylsulfanyl-substituted aromatic ring, offering a pathway to novel chemical libraries for screening purposes. The versatility of MCRs allows for the generation of diverse scaffolds from a single set of core reactions, highlighting a significant area for future exploration with this compound. nih.gov

Exploration in Materials Science and Optoelectronics

The electronic and structural features of this compound and its potential derivatives suggest applications in the development of new organic materials with tailored optical and electronic properties.

Derivatives as Components in Organic Semiconductor Research (analogous application)

Sulfur-containing aromatic compounds are of significant interest in materials science, particularly for organic electronics. The sulfur atom, with its available d-orbitals, can enhance intermolecular π-π stacking interactions, which are crucial for efficient charge transport in organic semiconductors. While this compound itself has not been reported in this context, its core structure is relevant. Sulfur-containing phenols have been patented as superior antioxidants and stabilizers for polymers, indicating their compatibility with polymeric materials and their ability to influence material properties. google.com

By modifying or polymerizing derivatives of this compound, it may be possible to create novel organic semiconductors. The chlorine and methylsulfanyl groups would allow for fine-tuning of the electronic energy levels (e.g., the HOMO and LUMO orbitals) and the solid-state packing of the material, both of which are critical parameters for performance in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Luminescent Properties and Photophysical Investigations

The modification of phenolic compounds can lead to derivatives with interesting photophysical properties, including strong fluorescence. Research on 2-(hydroxyphenyl)benzoxazoles has shown that the introduction of a fluorosulfate (B1228806) group onto the phenol ring can dramatically alter the luminescent characteristics of the molecule. mdpi.com These derivatives exhibit different emission wavelengths and quantum yields compared to their parent hydroxy-compounds, making them tunable fluorophores. mdpi.com

This principle could be applied to this compound. Derivatization of its hydroxyl group could unlock novel fluorescent or phosphorescent properties. The presence of a "heavy" chlorine atom could potentially enhance intersystem crossing, favoring phosphorescence over fluorescence, a property useful for applications in sensing and bio-imaging. The sulfur atom could also influence the electronic transitions and photostability of such derivatives. A systematic investigation into the photophysical properties of derivatives of this compound could reveal new classes of luminescent materials. mdpi.com

Advanced Chemical Probes and Enzyme Activity Studies (methodological applications, in vitro focus)

The reactive nature of the phenol moiety, combined with the modulating effects of the chloro and methylsulfanyl groups, makes this compound an intriguing scaffold for designing specialized chemical probes for biological research.

Phenolic compounds are common structural motifs in molecules designed to interact with biological systems. cmu.edu For example, sulfur-containing phenolic compounds isolated from fungi have demonstrated significant antioxidant activity and protective effects against oxidative damage in cell-based assays, underscoring the biological relevance of this chemical class. nih.gov

The structure of this compound is suitable for development into covalent chemical probes, which are powerful tools for studying protein function. escholarship.org The phenol could act as a recognition element or be converted into an electrophilic "warhead" to form a covalent bond with a target protein. Furthermore, sophisticated chemical probes, such as self-reporting hydrogen sulfide (B99878) (H₂S) donors, have been designed using a phenol displacement mechanism. mdpi.com In these systems, a reaction with a biological trigger (like the amino acid cysteine) causes the release of the phenol and the activation of a fluorescent reporter. mdpi.com The electronic properties imparted by the chloro and methylsulfanyl groups on this compound could be used to fine-tune the reactivity of such a probe, making it highly selective for its intended biological target. This makes the compound a valuable starting point for developing advanced chemical tools for in vitro enzyme activity studies and cellular imaging.

Derivatization for Enhanced or Modified Reactivity Profiles

Derivatization of this compound involves the chemical modification of its functional groups—primarily the phenolic hydroxyl (-OH) and the methylsulfanyl (-SCH₃) groups. These modifications aim to alter the molecule's steric and electronic properties, thereby tuning its reactivity for specific applications in fields like organic synthesis and materials science.

Modification of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site for derivatization, offering pathways to ethers, esters, and silyl (B83357) ethers.

Etherification: The conversion of the phenolic -OH to an ether linkage (O-alkylation) can significantly alter the compound's reactivity. For instance, methylation of the related compound 3-chloro-2-methylphenol (B1584042) with methyl iodide yields 3-chloro-2-methylanisole. Applying this to this compound would produce 1-chloro-2-methoxy-3-(methylsulfanyl)benzene . This transformation removes the acidic proton and changes the electronic contribution of the oxygen atom to the aromatic ring, which can influence subsequent electrophilic aromatic substitution reactions.

Esterification: The phenol can be acylated to form esters. This is often achieved using acyl chlorides or anhydrides. For example, chloroacetylation of substituted phenols can be accomplished using chloroacetyl chloride. finechem-mirea.ru This reaction would yield (3-chloro-2-(methylsulfanyl)phenyl) acetate or other ester derivatives. These ester derivatives can serve as intermediates, as the ester group can be a protecting group or a precursor for other functionalities.

Silylation: For applications such as gas chromatography-mass spectrometry (GC-MS) analysis, the phenolic proton can be replaced with a silyl group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose, and the reaction can be significantly accelerated in solvents like acetone. nih.gov The resulting silyl ether, 3-chloro-2-(methylsulfanyl)-1-(trimethylsilyloxy)benzene , is more volatile and thermally stable, making it suitable for GC analysis.

Modification of the Methylsulfanyl Group

The sulfur atom in the methylsulfanyl group is also a site for chemical modification, primarily through oxidation.

Oxidation to Sulfoxide (B87167) and Sulfone: The methylsulfanyl group can be oxidized to a methylsulfinyl group (a sulfoxide) or a methylsulfonyl group (a sulfone). This transformation dramatically alters the electronic nature of the substituent, converting it from an electron-donating group to a powerful electron-withdrawing group. This change in electronic properties would profoundly impact the reactivity of the aromatic ring towards nucleophilic or electrophilic attack.

The table below summarizes potential derivatives and their modified properties.

| Original Functional Group | Derivatization Reaction | Resulting Derivative Class | Example Reagent | Potential Change in Reactivity Profile |

| Phenolic Hydroxyl (-OH) | Etherification | Ether | Methyl Iodide | Masks acidic proton; alters directing effects in aromatic substitution. |

| Phenolic Hydroxyl (-OH) | Esterification | Ester | Acyl Chloride finechem-mirea.ru | Introduces carbonyl group; can act as a protecting group. |

| Phenolic Hydroxyl (-OH) | Silylation | Silyl Ether | BSTFA nih.gov | Increases volatility and thermal stability for analysis. researchgate.netnih.gov |

| Methylsulfanyl (-SCH₃) | Oxidation | Sulfoxide / Sulfone | m-CPBA, H₂O₂ | Converts substituent to strongly electron-withdrawing, deactivating the ring towards electrophiles. |

This data table is interactive. You can sort and filter the information as needed.

These derivatization strategies highlight the versatility of this compound as a scaffold for creating a diverse library of compounds with tailored reactivity profiles for advanced research applications.

Conclusion

3-Chloro-2-(methylsulfanyl)phenol is a fascinating molecule that combines the structural features of a halogenated phenol (B47542) and an organosulfur compound. While specific research on this compound is limited, its structural analogues have shown promise in various fields, particularly in agricultural science. The development of efficient synthetic routes and a deeper understanding of its chemical and physical properties will be crucial for unlocking its full potential. Further research into its biological activity and environmental impact is also essential to ensure its safe and effective use in any future applications. The interdisciplinary nature of research into this compound underscores the interconnectedness of different areas of chemistry and the ongoing search for novel molecules to address societal needs.

An in-depth examination of the synthetic approaches toward the chemical compound this compound reveals a landscape rich with established and innovative organic chemistry methodologies. The strategic construction of this molecule hinges on the precise formation of a carbon-sulfur bond and the regiocontrolled introduction of a chlorine atom onto a phenolic framework. This article explores the key synthetic strategies, precursor chemistry, and potential multi-step pathways relevant to the synthesis of this specific polysubstituted phenol.

Q & A

Q. What are the recommended safety protocols for handling 3-Chloro-2-(methylsulfanyl)phenol in laboratory settings?

- Methodological Answer : Use nitrile gloves and safety goggles compliant with EN 166 (EU) or NIOSH (US) standards to prevent skin/eye contact. Work under fume hoods with adequate ventilation to avoid inhalation of vapors or dust. In case of spills, collect material using non-sparking tools and dispose of it in sealed containers labeled for halogenated waste . Avoid aqueous drainage to prevent environmental contamination. Pre-experiment safety audits should review storage compatibility (e.g., avoid strong oxidizers) and ensure emergency eyewash/shower stations are accessible .

Q. How is this compound typically synthesized, and what are the key reaction parameters?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution , where methylsulfanyl groups displace halides or nitro groups on chlorophenol derivatives. Key parameters include:

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

- Temperature : Optimal at 80–100°C to balance reaction kinetics and side-product formation.

- Stoichiometry : A 1.2:1 molar ratio of methylsulfanyl nucleophile to chlorophenol precursor minimizes unreacted starting material .

Q. What analytical techniques are used to confirm the purity and structure of this compound?

- Methodological Answer :

- GC-MS : Quantifies purity and identifies volatile byproducts.

- NMR : H and C NMR confirm substitution patterns (e.g., aromatic proton shifts at δ 6.8–7.2 ppm for chloro and methylsulfanyl groups).

- Melting Point : Compare observed mp (e.g., 71–74°C for related sulfonyl chlorides) with literature values to assess crystallinity .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., CuI) to accelerate substitution kinetics.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield.

- In Situ Monitoring : Use FT-IR to track disappearance of starting material C-Cl stretches (~750 cm) .

Q. What computational methods are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., para to methylsulfanyl groups).

- Hammett Constants : Correlate substituent effects (σ for methylsulfanyl = -0.60) with reaction rates for nitration or sulfonation .

Q. How do solvent systems influence the purification of this compound?

- Methodological Answer :

- Liquid-Liquid Extraction : Use methyl isobutyl ketone (MIBK)-water systems (25–50°C) to partition the compound into the organic phase, achieving >95% recovery. NRTL model parameters (α = 1.5–2.0) guide solvent selection .

- Column Chromatography : Employ silica gel with hexane:ethyl acetate (4:1) for separation, monitoring R values (~0.3) via TLC .

Q. What strategies resolve contradictions in toxicological data for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from OECD-compliant studies (e.g., acute toxicity LD > 500 mg/kg in rats) and adjust for metabolic differences using in vitro hepatocyte assays.

- QSAR Modeling : Predict carcinogenicity risks using fragment-based descriptors (e.g., sulfhydryl group contributions) .

Methodological Notes

- Synthesis Optimization : Prioritize reaction scalability by testing batch vs. flow chemistry setups.

- Data Validation : Cross-reference experimental results with CAS registry entries (e.g., 82961-52-2 for derivatives) to ensure consistency .

- Environmental Compliance : Adopt ZDHC MRSL guidelines for wastewater treatment to mitigate sulfide byproduct release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.